![molecular formula C8H9ClN2O3 B2574844 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea CAS No. 733015-01-5](/img/structure/B2574844.png)
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea is an organic compound that features a furan ring, a urea moiety, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea typically involves the reaction of furan-2-ylmethanamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chlorine atom in the chloroacetyl group.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring may also contribute to the compound’s biological activity by interacting with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: A precursor in the synthesis of 3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea.
Chloroacetyl chloride: Another precursor used in the synthesis.
Benzofuran derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a chloroacetyl group and a furan ring, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQKDRYBONCCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
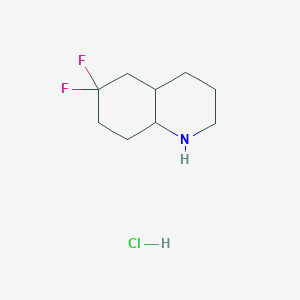
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2574762.png)
![7-(4-chlorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2574763.png)
![2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2574764.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2574765.png)

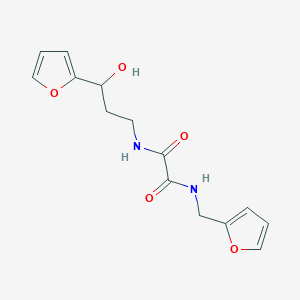
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2574777.png)
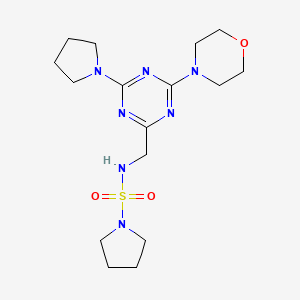
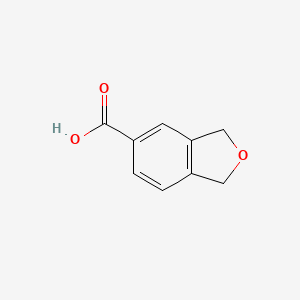
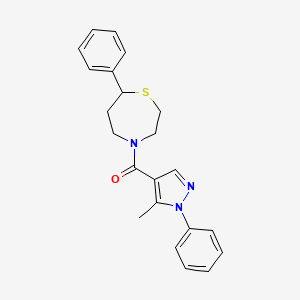

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
